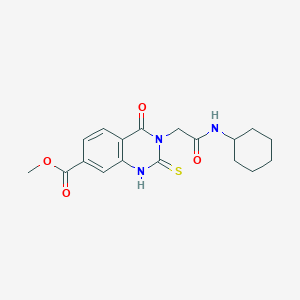

Methyl 3-(2-(cyclohexylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-25-17(24)11-7-8-13-14(9-11)20-18(26)21(16(13)23)10-15(22)19-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,19,22)(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSTUUVKSHVOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2-(cyclohexylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H19N3O4S

- Molecular Weight : 349.4 g/mol

- CAS Number : 946252-88-6

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth. In vitro studies demonstrate its effectiveness against several human tumor cell lines, showing a dose-dependent response.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties, particularly against Helicobacter pylori and other pathogenic bacteria. It demonstrated significant urease inhibitory activity, which is crucial for the survival of H. pylori in acidic environments.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Helicobacter pylori | 8 μg/mL | Comparable to metronidazole |

| Staphylococcus aureus | 16 μg/mL | Moderate activity |

| Escherichia coli | 32 μg/mL | Low activity |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Urease Inhibition : By inhibiting urease activity in H. pylori, the compound prevents the bacteria from neutralizing stomach acid, thereby reducing its virulence.

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at specific phases, preventing tumor proliferation.

Case Studies

-

Study on Anticancer Efficacy :

A study published in a peer-reviewed journal highlighted the anticancer efficacy of various quinazoline derivatives, including our compound. The results indicated that the compound significantly inhibited tumor growth in xenograft models."this compound exhibited promising antitumor activity with minimal toxicity to normal cells."

-

Antimicrobial Assessment :

Another research project focused on the antimicrobial properties against H. pylori revealed that the compound's urease inhibition was comparable to traditional antibiotics used in treatment regimens."The compound's ability to inhibit urease suggests its potential as a therapeutic agent for H. pylori infections."

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

- Step 1 : Start with a quinazoline core (e.g., methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate) and introduce the cyclohexylamino group via nucleophilic substitution or amidation reactions under anhydrous conditions .

- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Catalysts like EDCI/HOBt may improve coupling efficiency .

- Critical Parameters : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography to minimize impurities .

Q. How can the crystal structure of this compound be determined, and what crystallographic parameters are essential for confirming its molecular configuration?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the structure. Key parameters include:

- Space group and unit cell dimensions (e.g., monoclinic P2₁/c for similar quinazolines ).

- Bond lengths and angles : Confirm the presence of the thioxo (C=S) and carbonyl (C=O) groups (expected bond lengths: C=S ~1.68 Å; C=O ~1.21 Å ).

- Hydrogen bonding networks : Analyze interactions between the cyclohexylamino group and adjacent carbonyl groups to assess stability .

Q. What spectroscopic techniques are most effective for characterizing functional groups and structural integrity?

- Methodological Answer :

- NMR : Use H and C NMR to identify protons near electron-withdrawing groups (e.g., δ 10–12 ppm for NH in cyclohexylamino) and confirm methyl ester integration .

- IR Spectroscopy : Detect C=O (1650–1750 cm) and C=S (1050–1250 cm) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Advanced Research Questions

Q. How can researchers optimize the synthesis protocol to minimize byproduct formation during cyclohexylamino group introduction?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or oxidation). Adjust stoichiometry to limit excess reagent use .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of the cyclohexylamine intermediate, reducing dimerization .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during amidation steps can suppress hydrolysis of the methyl ester .

Q. What strategies resolve contradictions between computational predictions (DFT) and experimental data (X-ray) regarding tautomeric forms?

- Methodological Answer :

- Tautomer Analysis : Compare computed (DFT) and observed (X-ray) bond lengths for the thioxo group. Discrepancies may indicate dynamic tautomerism in solution versus solid state .

- Variable-Temperature NMR : Probe tautomeric equilibria by observing chemical shift changes at different temperatures (e.g., 25°C vs. −40°C) .

Q. How does the substitution pattern on the quinazoline ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., 4-oxo) activate the C-2 position for nucleophilic attack. Use Hammett σ constants to predict reactivity trends .

- Steric Hindrance : Substituents at C-3 (e.g., methyl) may slow reactions; employ bulky bases (e.g., DBU) to enhance deprotonation .

- Validation : Compare reaction rates via kinetic studies (e.g., UV-Vis monitoring at 300 nm) .

Q. What in vitro assays are suitable for evaluating bioactivity, and how should control experiments isolate pharmacological effects?

- Methodological Answer :

- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) and vehicle-only controls.

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC values .

- Off-Target Screening : Employ high-throughput screening (HTS) against unrelated enzymes to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.